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Compound of Interest

Compound Name: Teriflunomide-d4

Cat. No.: B1140442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Teriflunomide-d4, a deuterated analog of the immunomodulatory drug Teriflunomide. This

document is intended to serve as a valuable resource for professionals in drug development

and research, offering detailed methodologies, characterization data, and insights into its

application.

Introduction
Teriflunomide is an active metabolite of leflunomide and a key therapeutic agent for the

treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves the

selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase

(DHODH), which is essential for the de novo synthesis of pyrimidines.[3][4][5][6][7] This

inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B

lymphocytes, which are implicated in the pathophysiology of multiple sclerosis.[3][4][5][6][7]

Teriflunomide-d4 is the stable isotope-labeled version of Teriflunomide, where four hydrogen

atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an

ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-

tandem mass spectrometry (LC-MS/MS), used to determine the pharmacokinetic and metabolic

profiles of Teriflunomide in biological matrices.[5][8]
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Physicochemical and Characterization Data
The key physicochemical properties and characterization data for Teriflunomide-d4 are

summarized in the table below.

Property Value Reference

Chemical Name

(Z)-2-cyano-3-hydroxy-N-(4-

(trifluoromethyl)phenyl-2,3,5,6-

d4)but-2-enamide

[8]

Molecular Formula C₁₂H₅D₄F₃N₂O₂ [8]

Molecular Weight 274.23 g/mol [8]

CAS Number 1185240-22-5 [2][6][8][9]

Appearance White to off-white solid

Purity (by HPLC) ≥99.98%

Isotopic Enrichment ≥98.6%

Storage
Store at 2-8°C for long-term

storage
[8]

Synthesis of Teriflunomide-d4
The synthesis of Teriflunomide-d4 involves the use of a deuterated precursor, 4-

(trifluoromethyl)aniline-d4, which is then coupled with a suitable reagent to form the final

product. While specific, detailed proprietary synthesis methods may vary between

manufacturers, a plausible and efficient one-step synthesis can be adapted from known

procedures for the non-deuterated compound.

Plausible Synthesis Protocol
This protocol is based on the EDC-promoted one-step synthesis of Teriflunomide, which is

known for its high yield and scalability.[1][10]

Reaction Scheme:
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Materials:

5-methylisoxazole-4-carboxylic acid

4-(trifluoromethyl)aniline-d4

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), aqueous solution (e.g., 0.6 M)

Water, deionized

Ethanol, absolute

Procedure:

To a clean, dry reaction vessel, add 4-(trifluoromethyl)aniline-d4 (1.0 eq.), 5-methylisoxazole-

4-carboxylic acid (3.0 eq.), and EDC (1.5 eq.).

Add anhydrous dichloromethane to dissolve the reactants and stir the mixture for 30 minutes

to ensure complete dissolution.

Heat the reaction mixture to approximately 35°C and maintain this temperature with

continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable

chromatographic technique (e.g., TLC or HPLC).

Upon completion, cool the reaction mixture to a temperature between -5°C and 5°C.

Slowly add the cooled reaction mixture to a separate vessel containing cold aqueous HCl

(0.6 M) with vigorous stirring.

The precipitated product is then collected by filtration.

Wash the collected solid sequentially with water and absolute ethanol.

Dry the final product under vacuum to yield Teriflunomide-d4 as a white to off-white solid.
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Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Purity analysis of Teriflunomide-d4 is typically performed using reverse-phase HPLC.

Experimental Protocol:

Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., potassium

dihydrogen phosphate)

Flow Rate: 1.0 mL/min

Detection: UV at a specified wavelength (e.g., 250 nm)

Column Temperature: 25°C

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of

Teriflunomide-d4. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed.

Experimental Protocol (LC-MS/MS):

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

Multiple Reaction Monitoring (MRM) Transitions:

Teriflunomide-d4: m/z 273.1 → 164.0

Collision Energy: Optimized for the specific instrument and transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium

labels. The ¹H NMR spectrum of Teriflunomide-d4 will show the absence of signals

corresponding to the aromatic protons of the phenyl ring.
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Mechanism of Action of Teriflunomide
The primary mechanism of action of Teriflunomide is the inhibition of dihydroorotate

dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This

pathway is essential for the synthesis of DNA and RNA in rapidly proliferating cells.
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Caption: Mechanism of action of Teriflunomide.
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Experimental Workflow: Teriflunomide-d4 as an
Internal Standard
Teriflunomide-d4 is employed as an internal standard in LC-MS/MS assays to accurately

quantify Teriflunomide in biological samples. The workflow for such an analysis is outlined

below.

Biological Sample Collection
(e.g., Plasma, Serum)

Fortification with Teriflunomide-d4
(Internal Standard)

Sample Preparation
(e.g., Protein Precipitation)

LC Separation
(C18 Column)

MS/MS Detection
(MRM Mode)

Data Analysis
(Ratio of Analyte to Internal Standard)

Quantification of Teriflunomide

Click to download full resolution via product page
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Caption: Workflow for quantitative analysis using Teriflunomide-d4.

Conclusion
Teriflunomide-d4 is an essential tool for the accurate and precise quantification of

Teriflunomide in clinical and preclinical studies. This guide provides a foundational

understanding of its synthesis and characterization, serving as a practical resource for

researchers and drug development professionals. The detailed protocols and data presented

herein are intended to facilitate the implementation of robust analytical methodologies for the

study of Teriflunomide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1140442#synthesis-and-characterization-of-
teriflunomide-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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